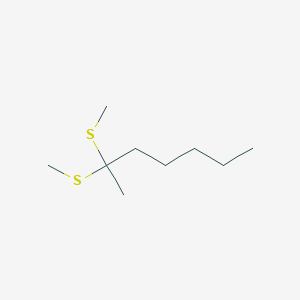
2,2-Bis(methylsulfanyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)heptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two methylsulfanyl groups attached to the second carbon of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)heptane typically involves the reaction of heptane derivatives with methylsulfanyl reagents. One common method is the alkylation of 2,2-dimethylthiirane with heptane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)heptane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes with reduced sulfur content.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
2,2-Bis(methylsulfanyl)heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)heptane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and reactivity. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(methylsulfanyl)butane
- 2,2-Bis(methylsulfanyl)pentane
- 2,2-Bis(methylsulfanyl)hexane
Uniqueness
2,2-Bis(methylsulfanyl)heptane is unique due to its specific chain length and the positioning of the methylsulfanyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The compound’s unique characteristics make it valuable for specific applications in research and industry.
Properties
CAS No. |
75920-72-8 |
|---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)heptane |
InChI |
InChI=1S/C9H20S2/c1-5-6-7-8-9(2,10-3)11-4/h5-8H2,1-4H3 |
InChI Key |
ZSATZDDCZBHRCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



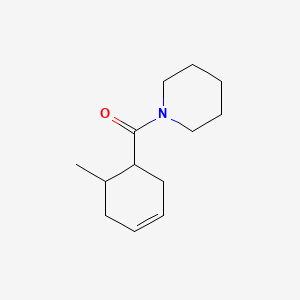
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
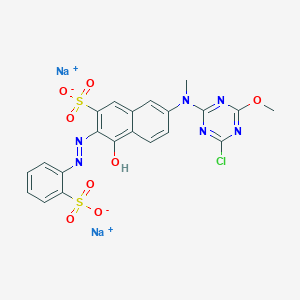
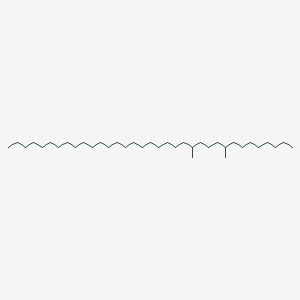
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
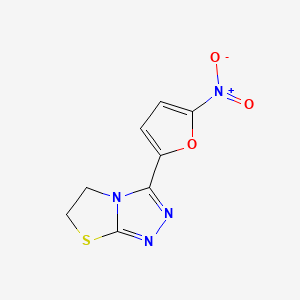

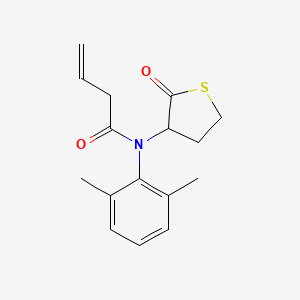
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

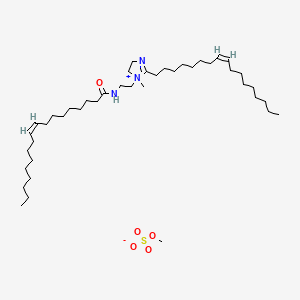
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)

